

An In-depth Technical Guide to y-Caprolactone

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Compound of Interest

Compound Name: gamma-Caprolactone

Cat. No.: B1214175

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CAS Number: 695-06-7

This technical guide provides a comprehensive overview of **gamma-Caprolactone** (y-Caprolactone), a versatile lactone with significant applications in polymer chemistry, agriculture, and as a precursor in fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, synthesis, analytical methods, and key biological pathways.

Physicochemical Properties of y-Caprolactone

 γ -Caprolactone, also known as γ -hexalactone, is a colorless liquid. Its key physicochemical properties are summarized in the table below for easy reference.



Property	Value	Reference
CAS Number	695-06-7	[1][2][3][4][5]
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2][4]
Molecular Weight	114.14 g/mol	[1][2][3][4]
Appearance	Colorless liquid	[3]
Boiling Point	219-220 °C	[3]
Melting Point	-18 °C	[2]
Density	1.023 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.439	[6][7]
Flash Point	98 °C (208.4 °F) - closed cup	[6][7]
Solubility	Does not mix well with water.	[8]
Vapor Pressure	1.5 mm Hg at 20 °C	
InChI Key	JBFHTYHTHYHCDJ- UHFFFAOYSA-N	[3]

Synthesis of y-Caprolactone

The primary industrial method for the synthesis of lactones such as γ-caprolactone is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a cyclic ketone with a peracid.

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone

While a specific protocol for y-caprolactone was not detailed in the provided search results, a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone (cyclohexanone to ε -caprolactone) using a peracid is described below. This can be adapted for the synthesis of y-caprolactone from the corresponding cyclic ketone. The Baeyer-Villiger oxidation converts ketones to esters or lactones and is typically carried out with peracids like m-CPBA or with hydrogen peroxide and a Lewis acid[4].



Materials:

- Cyclohexanone
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate solution (saturated)
- · Sodium sulfite solution
- · Magnesium sulfate
- Round-bottom flask
- · Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve cyclohexanone in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled ketone solution. The addition should be done portion-wise to control the reaction temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acidic components.



- To remove excess peracid, wash the organic layer with a sodium sulfite solution.
- Separate the organic layer using a separatory funnel and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude lactone.
- Purify the crude product by distillation under reduced pressure.

Applications in Polymer Chemistry

y-Caprolactone is a valuable monomer in polymer synthesis, particularly in the production of functional polyesters through ring-opening copolymerization with other lactones like ϵ -caprolactone[9].

Experimental Protocol: Ring-Opening Copolymerization of y-Caprolactone and ϵ -Caprolactone

The following is a representative protocol for the organocatalyzed ring-opening copolymerization of a lactone mixture.

Materials:

- y-Caprolactone, dried over CaH₂ and distilled
- ε-Caprolactone, dried over CaH₂ and distilled
- Poly(ethylene glycol) (PEG) as an initiator, dried by azeotropic distillation
- Diphenyl phosphate (DPP) as an organocatalyst
- Toluene
- Schlenk flask
- Argon atmosphere
- Oil bath



Procedure:

- Add poly(ethylene glycol) (PEG) and toluene to a Schlenk flask and dehydrate by azeotropic distillation.
- Under an argon atmosphere, add the desired amounts of γ-caprolactone, ε-caprolactone, and diphenyl phosphate to the flask[10].
- Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 7.5 hours)[10].
- After the reaction, dissolve the crude product in a suitable solvent like dichloromethane and precipitate the final copolymer by adding it to a non-solvent such as diethyl ether[10].
- Dry the precipitated polymer in a vacuum to a constant weight.

Biological Significance and Signaling Pathways

y-Caprolactone has been identified as a biostimulant that promotes the growth of the bacterium Rhodococcus erythropolis, which acts as a biocontrol agent against certain plant pathogens[3] [9]. This bacterium can assimilate y-caprolactone and use it as a carbon source. The metabolic pathway for the degradation of y-caprolactone in R. erythropolis has been elucidated.

The catabolic pathway is initiated by the ring-opening of the lactone by a lactonase enzyme, QsdA. The resulting open-chain form is then degraded through β - and ω -oxidation, with the products entering the Krebs cycle and the β -ketoadipate pathway[1][4].

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